REACTION_CXSMILES
|
COC(=O)CC1C2C(=CC=CC=2)C(Br)=CC=1.C([N-]C(C)C)(C)C.[Li+].BrCCBr.C[O:30][C:31](=[O:47])[CH:32]([C:36]1[C:45]2[C:40](=[CH:41][CH:42]=[CH:43][CH:44]=2)[C:39]([Br:46])=[CH:38][CH:37]=1)[CH2:33][CH2:34]Br.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.O1CCCC1.CCCCCCC.C(C1C=CC=CC=1)C.CN(C)P(N(C)C)(N(C)C)=O>[Br:46][C:39]1[C:40]2[C:45](=[CH:44][CH:43]=[CH:42][CH:41]=2)[C:36]([C:32]2([C:31]([OH:30])=[O:47])[CH2:34][CH2:33]2)=[CH:37][CH:38]=1 |f:1.2,5.6.7,9.10.11|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(CC1=CC=C(C2=CC=CC=C12)Br)=O
|
Name
|
|
Quantity
|
2.71 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
tetrahydrofuran heptane ethylbenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CCCCCCC.C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
solvent
|
Smiles
|
CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
695 mg
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
4-Bromo-2-(4-bromo-naphthalen-1-yl)-butyric acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(CCBr)C1=CC=C(C2=CC=CC=C12)Br)=O
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
13 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
692 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 3 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuo
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between ethylacetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a crude mixture
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 36 hr
|
Duration
|
36 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuo
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
the combined organic layers were concentrated in vacuo
|
Type
|
CONCENTRATION
|
Details
|
The crude mixture was concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(C2=CC=CC=C12)C1(CC1)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 215 mg | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |